molecular formula C8H9NO3 B2453050 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid CAS No. 1368343-29-6

3-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2453050
CAS No.: 1368343-29-6
M. Wt: 167.164
InChI Key: OKFIXAGANPHTLB-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2-oxazole-4-carboxylic acid (CAS RN 1368343-29-6) is a heterocyclic compound with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol. This compound features a 1,2-oxazole (isoxazole) ring system substituted with a cyclobutyl group at the 3-position and a carboxylic acid functional group at the 4-position. The carboxylic acid moiety makes this molecule a versatile synthetic intermediate, as it can readily undergo reactions to form amides, esters, and other derivatives, or be used in the formation of metal complexes for various applications . As an oxazole derivative, this compound serves as a valuable scaffold in pharmaceutical and agrochemical research. Oxazole rings are privileged structures in medicinal chemistry, known for their presence in a wide array of biologically active molecules and natural products . The utility of the oxazole core stems from its ability to participate in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. Researchers leverage this building block to develop new chemical entities with potential therapeutic effects. Literature reviews highlight that oxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antitubercular, and antidiabetic properties . The cyclobutyl substituent can impart specific steric and electronic characteristics, influencing the compound's metabolic stability and binding affinity, thereby offering a valuable point of diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-12-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFIXAGANPHTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368343-29-6
Record name 3-cyclobutyl-1,2-oxazole-4-carboxylic acid
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Synthetic Methodologies and Strategies for 3 Cyclobutyl 1,2 Oxazole 4 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole ring is a well-established field in heterocyclic chemistry, with two principal pathways being the reaction of a three-carbon component with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of nitrile oxides. nih.gov

Cyclization Reactions of Functionalized Precursors (e.g., β-diketones, β-ketoesters)

One of the most fundamental methods for synthesizing the 1,2-oxazole core involves the reaction of hydroxylamine with a three-carbon precursor, such as a 1,3-diketone or a related species. nih.gov This approach leverages the nucleophilicity of hydroxylamine to react with the carbonyl groups, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

A notable variation involves the initial condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal (DMF-DMA) to generate a β-enamino ketoester. This intermediate then undergoes a subsequent cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov This strategy has been successfully employed for the preparation of various methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov Similarly, highly substituted β-alkoxy-β-ketoenamides can be cyclized to form oxazole (B20620) derivatives upon treatment with an acid like trifluoroacetic acid. nih.gov

Precursor TypeReagentProductReference
1,3-Diketone / α,β-Unsaturated KetoneHydroxylamine Hydrochloride1,2-Oxazole nih.gov
β-Enamino KetoesterHydroxylamine HydrochlorideSubstituted 1,2-Oxazole nih.gov
β-Alkoxy-β-ketoenamideTrifluoroacetic AcidSubstituted Oxazole nih.gov

1,3-Dipolar Cycloadditions Involving Nitrile Oxides

The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, is a powerful and versatile tool for constructing five-membered heterocycles. wikipedia.org In the context of 1,2-oxazole synthesis, this reaction involves a nitrile oxide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. nih.govmdpi.comencyclopedia.pub The reaction with an alkyne directly yields a substituted isoxazole (B147169), while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole. wikipedia.org

Nitrile oxides are typically unstable and are generated in situ from precursors such as aldoximes (via oxidation) or nitroalkanes (via dehydration). mdpi.comencyclopedia.pub The intramolecular version of this reaction, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC), is particularly effective for creating fused heterocyclic systems. mdpi.comencyclopedia.pub This method offers a high degree of control over regioselectivity and stereoselectivity. wikipedia.orgmdpi.com

Condensation Reactions

Condensation reactions provide another avenue to oxazole derivatives. These methods typically involve bringing together two or more components that contain the necessary atoms for the ring system, followed by the elimination of a small molecule like water. For instance, novel benzoxazole derivatives can be synthesized through the condensation reaction of 2-amino-3-hydroxypyridine with benzoyl chloride. ijpsonline.com Another approach involves the annulation of ketones, dimethyl sulfoxide (DMSO), and an ammonium (B1175870) source, where DMSO serves as the oxygen donor, to regioselectively synthesize 2,4-disubstituted oxazoles. researchgate.net Claisen condensation can be used to form an intermediate from acetophenone and diethyl oxalate (B1200264), which then undergoes ring closure with hydroxylamine hydrochloride to form an isoxazole. ijpsonline.com

Van Leusen Synthesis and Modified Protocols

The Van Leusen reaction is a prominent method for the synthesis of 1,3-oxazoles, which are structural isomers of the 1,2-oxazoles discussed previously. It is important to distinguish between these isomers as their synthesis routes differ. The Van Leusen synthesis involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. mdpi.comnih.govwikipedia.org

The mechanism proceeds through the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. wikipedia.org Subsequent elimination of the tosyl group yields the final 5-substituted 1,3-oxazole. mdpi.comnih.gov The reaction is known for its mild conditions and has been adapted for one-pot syntheses of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. mdpi.comnih.gov

ReactantsProduct TypeKey ReagentReference
Aldehyde5-Substituted 1,3-OxazoleTosMIC mdpi.comnih.gov
Aldehyde, Aliphatic Halide4,5-Disubstituted 1,3-OxazoleTosMIC mdpi.comnih.gov

Robinson-Gabriel Cyclocondensation

Similar to the Van Leusen synthesis, the Robinson-Gabriel synthesis is a classical and versatile method for preparing 1,3-oxazoles, not 1,2-oxazoles. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent such as sulfuric acid or polyphosphoric acid. wikipedia.orgsynarchive.compharmaguideline.com The 2-acylamino-ketone precursors can be synthesized via methods like the Dakin–West reaction. wikipedia.org The mechanism involves protonation of a carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered dihydrooxazolol intermediate, which then dehydrates to the oxazole. acs.org The method has been extended to solid-phase synthesis and combined with other reactions, like the Ugi reaction, in one-pot procedures. wikipedia.org

Targeted Synthesis of 1,2-Oxazole-4-carboxylic Acid Scaffolds

Synthesizing 1,2-oxazoles with a carboxylic acid group at the C4 position requires specific strategies that can introduce this functionality with high regioselectivity.

One effective patented method for preparing 3-substituted-4-isoxazole carboxylic acids starts with a 3-substituted-3-oxopropionate. google.com This starting material undergoes cyclization with hydroxylamine hydrochloride to form a 3-substituted-4-isoxazol-5-one. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal. The final steps involve a ring-opening hydrolysis of the lactone under alkaline conditions, followed by ring closure and acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid. google.com This multi-step process is designed to avoid the formation of isomers and is suitable for large-scale production. google.com

Another advanced approach involves a domino isoxazole-isoxazole isomerization. acs.org In this method, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy or 5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. acs.org By controlling the reaction conditions, it is also possible to generate methyl oxazole-4-carboxylates from 4-formyl-5-methoxyisoxazoles. acs.org

A third strategy focuses on building the ring from acyclic precursors in a way that installs the carboxylate group at the desired position. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride has proven effective for synthesizing methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov To synthesize the target compound, 3-cyclobutyl-1,2-oxazole-4-carboxylic acid, one would start with a precursor such as ethyl 2-(cyclobutanecarbonyl)-3-oxobutanoate, which already contains the cyclobutyl group destined for the C3 position and a precursor to the C4-carboxylic acid.

Starting MaterialKey StepsProduct ScaffoldReference
3-Substituted-3-oxopropionateCyclization, Acetalization, Ring Opening/Closure3-Substituted-4-isoxazole carboxylic acid google.com
4-Acyl-5-methoxyisoxazoleFe(II)-catalyzed IsomerizationIsoxazole-4-carboxylic ester acs.org
β-Enamino ketoesterCycloaddition with Hydroxylamine1,2-Oxazole-4-carboxylate nih.gov

Strategies for Introducing the Carboxylic Acid Moiety

The most direct and widely employed strategy for introducing the carboxylic acid moiety at the 4-position of the isoxazole ring is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. This transformation is usually the final step in the synthetic sequence, following the construction of the 3-cyclobutyl-1,2-oxazole-4-carboxylate core.

The saponification is conducted under basic conditions, where the ester is treated with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol, ethanol, or a mixture with water. The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the corresponding carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate to afford the final this compound.

Alternatively, acidic hydrolysis can be employed, although it is less common. This involves heating the ester with a strong acid in an aqueous medium. For instance, refluxing the ester with 60% aqueous H₂SO₄ can effectively cleave the ester bond to yield the carboxylic acid rsc.org. The choice between basic or acidic hydrolysis often depends on the stability of other functional groups present in the molecule. Microwave-assisted hydrolysis using potassium carbonate (K₂CO₃) in ethanol has also been shown to be an efficient method for converting various azolyl esters to their corresponding carboxylates, often with high yields and short reaction times nih.gov.

Table 1: Representative Conditions for Ester Hydrolysis to Carboxylic Acid
Ester PrecursorReagents and ConditionsSolventTypical YieldReference
Ethyl 5-methylisoxazole-4-carboxylate60% aq. H₂SO₄, 80-88 °C, 3.5 hWaterHigh rsc.org
Ethyl pyrazolylacetateK₂CO₃ (3.0 equiv), Microwave, 180 °C, 10 minEthanol97% nih.gov
Generic Isoxazole-4-carboxylateLiOH or NaOH, rt or heatMeOH/H₂O or EtOH/H₂OGenerally >90%General Procedure

Regioselective Functionalization at Position 4

Achieving regioselective functionalization to install a carboxylic acid or its precursor at position 4 is a critical aspect of the synthesis. The regiochemical outcome is typically controlled during the construction of the isoxazole ring itself.

One of the most reliable methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To obtain a C4-carboxylated isoxazole, the dipolarophile must contain the carboxylate group. The reaction of a nitrile oxide (R-C≡N⁺-O⁻) with ethyl propiolate (HC≡C-COOEt) can theoretically yield two regioisomers: ethyl 3-substituted-1,2-oxazole-4-carboxylate and ethyl 3-substituted-1,2-oxazole-5-carboxylate. While this reaction often favors the 5-carboxylate isomer, the regioselectivity can be influenced by solvent polarity and reaction conditions sciepub.com. The use of specific catalysts or alternative dipolarophiles can steer the reaction towards the desired C4-substituted product.

A more regioselective approach involves the reaction of a nitrile oxide with a β-ketoester or a 1,3-diketone beilstein-journals.org. For example, reacting a hydroximoyl chloride (the precursor to the nitrile oxide) with a β-ketoester like ethyl acetoacetate in the presence of a base provides a reliable route to 3,4,5-trisubstituted isoxazoles, where the C4 position is functionalized with an acyl group that can be further manipulated beilstein-journals.org.

Another powerful strategy is the cyclocondensation of a β-enamino diketone or β-enamino ketoester with hydroxylamine hydrochloride (NH₂OH·HCl). The structure of the β-enamino precursor dictates the substitution pattern of the final isoxazole. By carefully designing the starting β-dicarbonyl compound, one can ensure the formation of a 3,4-disubstituted isoxazole with a carboxylate precursor at the C4 position. The regiochemical control in these reactions can be fine-tuned by adjusting the solvent, the presence of a base like pyridine (B92270), or the use of a Lewis acid such as BF₃·OEt₂ nih.gov.

Introduction of the Cyclobutyl Substituent at Position 3

The incorporation of the cyclobutyl group at the C3 position of the isoxazole ring is a defining step in the synthesis of the target molecule. This can be accomplished either by building the ring from a cyclobutyl-containing precursor or by attaching the cyclobutyl moiety to a pre-formed isoxazole ring.

Cycloaddition Approaches for Cyclobutyl Incorporation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as the most prominent method for constructing the isoxazole ring with a pre-defined C3 substituent. In this approach, a nitrile oxide bearing the cyclobutyl group is reacted with a suitable dipolarophile that provides the C4 and C5 atoms of the ring.

The key intermediate, cyclobutanecarbonitrile oxide, is highly reactive and typically generated in situ. A common method for its preparation involves the base-induced dehydrohalogenation of cyclobutanecarboximidoyl chloride, which is itself formed from cyclobutanecarboxaldehyde oxime by treatment with a chlorinating agent like N-chlorosuccinimide (NCS) beilstein-journals.org. Alternatively, the nitrile oxide can be generated directly from the aldoxime using an oxidant such as sodium hypochlorite (NaOCl) or chloramine-T.

Once generated, the cyclobutanecarbonitrile oxide is trapped by a dipolarophile. To achieve the target substitution pattern, an alkyne such as ethyl propiolate can be used. This reaction directly furnishes a mixture of regioisomeric isoxazole carboxylates, from which the desired ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate can be isolated.

Another effective cycloaddition strategy involves reacting cyclobutanecarboximidoyl chloride with the enamine of a β-ketoester. This enamine-triggered [3+2] cycloaddition leads to a dihydroisoxazole intermediate, which upon subsequent oxidation yields the fully aromatic 3,4-disubstituted isoxazole chemicalbook.com. This method offers high regioselectivity for the desired substitution pattern.

Table 2: Cycloaddition Strategies for C3-Cyclobutyl Incorporation
Cyclobutyl PrecursorDipolarophile/Reaction PartnerKey ReagentsIntermediateProduct Type
Cyclobutanecarboxaldehyde OximeEthyl PropiolateNaOCl or NCS/Base (e.g., Et₃N)Cyclobutanecarbonitrile OxideEthyl 3-cyclobutylisoxazole-4/5-carboxylate
Cyclobutanecarboximidoyl ChlorideEnamine of Ethyl AcetoacetateBase (e.g., Et₃N)DihydroisoxazoleEthyl 3-cyclobutyl-5-methylisoxazole-4-carboxylate

Coupling Reactions for Cyclobutyl Attachment

An alternative to cycloaddition is the use of transition-metal-catalyzed cross-coupling reactions to attach the cyclobutyl group to a pre-functionalized isoxazole ring. This strategy requires an isoxazole core bearing a suitable leaving group, such as a halogen (Br, I) or a sulfonate (OTf, OTs), at the 3-position.

The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. In this context, a precursor like ethyl 3-bromo-1,2-oxazole-4-carboxylate could be coupled with cyclobutylboronic acid or its pinacol ester derivative. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. While Suzuki couplings on isoxazoles are less common than on other heterocycles, they provide a convergent and modular approach to the target molecule.

Advanced Synthetic Methodologies and Catalysis for this compound

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods. For the synthesis of this compound, advanced methodologies primarily focus on novel catalytic systems that can streamline the synthetic sequence or enable previously challenging transformations.

Transition-Metal-Catalyzed Methods

Beyond the cross-coupling reactions discussed previously, transition-metal catalysis plays a significant role in modern isoxazole synthesis.

Catalyzed Cycloadditions: While many [3+2] cycloadditions proceed thermally, the use of metal catalysts, particularly copper(I) and ruthenium(II), can enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions beilstein-journals.org. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) principles have been adapted for nitrile oxide cycloadditions, promoting the formation of specific regioisomers.

Palladium-Catalyzed C-H Functionalization: A frontier in synthetic methodology is the direct functionalization of C-H bonds. Palladium-catalyzed direct C-H activation has been applied to isoxazoles, primarily for arylation at the C5 position nih.gov. While direct C-H cyclobutylation at the C3 position of an isoxazole-4-carboxylate has not been extensively reported, it represents a highly attractive and atom-economical future strategy. Such a reaction would likely involve a directing group to guide the palladium catalyst to the C3-H bond, followed by oxidative addition into a cyclobutyl source and reductive elimination. The development of such a method would significantly shorten the synthesis by avoiding the pre-functionalization of the C3 position.

Table 3: Overview of Transition-Metal-Catalyzed Methods
MethodologyCatalyst System (Example)PrecursorsPurposePotential Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃Ethyl 3-bromo-1,2-oxazole-4-carboxylate + Cyclobutylboronic acidC3-CyclobutylationModular, convergent synthesis
Catalyzed CycloadditionCu(I) or Ru(II) saltsAldoxime + AlkyneIsoxazole ring formationImproved regioselectivity and yield
Direct C-H ActivationPd(OAc)₂ / LigandIsoxazole-4-carboxylate + Cyclobutyl sourceC3-Cyclobutylation (hypothetical)High atom economy, reduced steps

Iodine(III)-Mediated Reactions

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and iodosobenzene (PhI=O), have emerged as powerful tools in organic synthesis due to their low toxicity and mild reactivity. nih.gov These reagents facilitate oxidative cyclization reactions, providing a metal-free pathway to various heterocyclic systems, including oxazoles.

One viable strategy for synthesizing the 3-cyclobutyl-1,2-oxazole core involves the reaction of a β-keto ester with a nitrile in the presence of an iodine(III) reagent and a Brønsted acid. For the target molecule, this would involve the reaction of ethyl 2-(cyclobutanecarbonyl)-3-oxobutanoate with a nitrogen source. A more direct and established route is the oxidative cyclization of an enamide precursor. organic-chemistry.orgfigshare.comacs.org

The mechanism for the iodine(III)-mediated synthesis of oxazoles from β-keto esters and nitriles is proposed to proceed through an α-iodanyl ketone intermediate. This intermediate is generated from the reaction of the β-keto ester with the PhI=O/acid system. A subsequent Ritter-type reaction with a nitrile, followed by cyclization and elimination, affords the final oxazole product. nih.gov Research has shown that the combination of iodosobenzene (PhI=O) and an appropriate acid is crucial for the reaction's success. For instance, the reaction of ethyl benzoylacetate with acetonitrile (B52724) demonstrates the efficiency of this approach.

Table 1: Effect of Iodine(III) Reagents and Acids on Oxazole Synthesis
EntryReagentAcid (equiv.)Time (h)Temp (°C)Yield (%)
1PIDATfOH (3.0)24807
2PhI=OTfOH (4.5)25804
3PhI=OTf₂NH (3.0)168051
4PhI=OTf₂NH (3.0)728079
5PhI=OTf₂NH (6.0)168081

Data derived from studies on the synthesis of ethyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate. nih.gov

Iron(II)-Catalyzed Isomerization Strategies

Iron(II)-catalyzed isomerization presents an elegant method for converting substituted isoxazoles into oxazoles, often providing access to substitution patterns that are difficult to achieve through other methods. This strategy is particularly relevant for the synthesis of oxazole-4-carboxylic acid derivatives. The process typically involves the rearrangement of a 4-acyl-5-alkoxyisoxazole precursor, which can be accessed through established isoxazole synthesis routes.

For the synthesis of this compound, a plausible precursor would be a methyl 3-cyclobutyl-5-methoxy-1,2-oxazole-4-carboxylate. Under the influence of an iron(II) catalyst, such as FeCl₂·4H₂O, this precursor would undergo a domino isoxazole-azirine-oxazole isomerization. The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then rearranges to the thermodynamically more stable oxazole ring system. Studies have shown that 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates under these conditions.

The reaction is typically carried out at elevated temperatures in a solvent like dioxane. This method is advantageous due to the low cost and low toxicity of the iron catalyst.

Table 2: Iron(II)-Catalyzed Isomerization of Isoxazoles to Oxazoles
PrecursorCatalystSolventTemp (°C)ProductYield (%)
4-Formyl-5-methoxy-3-phenyl-isoxazoleFeCl₂·4H₂ODioxane105Methyl 2-phenyl-1,3-oxazole-4-carboxylate85
4-Acetyl-5-methoxy-3-phenyl-isoxazoleFeCl₂·4H₂ODioxane105Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate82
4-Formyl-3-(4-methoxyphenyl)-5-methoxy-isoxazoleFeCl₂·4H₂ODioxane105Methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate88

Data based on established Fe(II)-catalyzed isomerization reactions of substituted isoxazoles.

Intramolecular Wittig Reactions

The intramolecular aza-Wittig reaction is a powerful tool for the construction of nitrogen-containing heterocycles, including oxazoles. This reaction involves the in-situ formation of an iminophosphorane from an organic azide (B81097) and a phosphine (B1218219) (typically triphenylphosphine), which then reacts with a suitably positioned carbonyl group within the same molecule to form an imine, leading to ring closure.

To apply this strategy to the synthesis of this compound, a key precursor such as ethyl 2-azido-3-cyclobutyl-3-oxopropanoate would be required. Upon treatment with triphenylphosphine (B44618), the azide is converted to an iminophosphorane. This intermediate then undergoes a rapid intramolecular reaction with the adjacent ketone carbonyl. The resulting cyclic intermediate eliminates triphenylphosphine oxide to yield the desired ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate, which can be subsequently hydrolyzed to the carboxylic acid. This method offers a convergent approach, as the α-azido-β-ketoester precursors can be prepared from readily available β-ketoesters. scispace.com

Carbonyldiimidazole (CDI)-Mediated Activation in Carboxylic Acid Synthesis

Carbonyldiimidazole (CDI) is a widely used activating agent for carboxylic acids, converting them into highly reactive acyl-imidazole intermediates. researchgate.netorganic-chemistry.org While commonly employed in peptide coupling and ester synthesis, CDI can also mediate cyclization reactions to form heterocycles. nih.govorganic-chemistry.orgnih.gov

In the context of this compound synthesis, CDI could be used in a tandem coupling and cyclization process. A potential pathway involves the activation of a precursor like 2-cyclobutyl-3-oxobutanoic acid with CDI. The resulting acyl-imidazole is a highly reactive species. Subsequent treatment with an ammonia source would lead to the formation of an enamide intermediate, which could then undergo an intramolecular cyclization, possibly promoted by a dehydrating agent or further activation, to form the oxazole ring. This approach leverages the high reactivity of the CDI-activated intermediate to drive the formation of the heterocyclic core under relatively mild conditions.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthetic routes to this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature control, and the selection and loading of catalysts.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence reaction rates, selectivity, and yields. In iodine(III)-mediated reactions, polar aprotic solvents like acetonitrile (MeCN) and dichloromethane (DCM) are commonly employed. nih.gov Studies on related oxazole syntheses have shown that while solvents like DMSO and THF are viable, they often result in lower yields compared to DCM at optimal temperatures. nih.gov Temperature is also a critical parameter. For instance, increasing the temperature from room temperature to 40 °C can dramatically increase the yield of oxazole formation in some activated carboxylic acid cyclizations. nih.gov

Table 3: Optimization of Solvent for a [3+2] Cycloaddition Route to Oxazoles
EntrySolventTemp (°C)Time (h)Oxazole Yield (%)
1DMF6060
2DMSO6060
3THF6060 (Oxazoline formed)
4MeCN6060 (Oxazoline formed)
5EtOH60492
6IPA60395

Data derived from studies on the synthesis of 5-phenyl oxazole using K₃PO₄ as a base. nih.govacs.org

Catalyst Selection and Loading

In catalyzed reactions, such as the iron(II)-mediated isomerization of isoxazoles, the choice of catalyst and its loading are paramount. While various iron salts could potentially catalyze the reaction, FeCl₂ has been shown to be effective. The catalyst loading must be optimized to ensure efficient conversion without promoting side reactions. Typically, catalyst loadings in the range of 5-20 mol% are explored to find the optimal balance between reaction rate and cost-effectiveness. Lowering the catalyst loading is often desirable for process efficiency and to minimize residual metal content in the final product, but it may require longer reaction times or higher temperatures to achieve comparable yields. For iodine(III)-mediated reactions, the hypervalent iodine compound often acts as a reagent rather than a catalyst and is used in stoichiometric or slight excess amounts. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including oxazole derivatives, is a significant focus of modern chemical research, aiming to reduce the environmental impact of chemical processes. ijpsonline.comresearchgate.netkthmcollege.ac.in These principles emphasize the use of less hazardous solvents, alternative energy sources, and more atom-economical reactions. For the synthesis of oxazole rings, several greener alternatives to traditional methods have been explored.

One key area of development is the use of environmentally benign solvents. Traditional syntheses of oxazoles often employ volatile and hazardous organic solvents. Green chemistry promotes the use of alternatives such as water, ethanol, or dimethyl carbonate (DMC). kthmcollege.ac.in Water is considered the greenest solvent due to its non-toxic nature and low cost. kthmcollege.ac.in DMC is a biodegradable and non-toxic solvent that can be a viable replacement for more hazardous options. kthmcollege.ac.in The synthesis of oxazole derivatives has been reported in such eco-friendly solvents, often leading to high yields and simplified workup procedures. kthmcollege.ac.in

Another important green approach is the use of alternative energy sources like microwave irradiation and ultrasound. ijpsonline.comresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase product yields, and in some cases, eliminate the need for a catalyst in the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net This technique provides rapid and uniform heating, leading to more efficient chemical transformations.

Catalysis also plays a crucial role in the green synthesis of oxazoles. The development of reactions that utilize non-toxic and reusable catalysts is a primary goal. For instance, some methods for oxazole synthesis employ catalysts that can be easily recovered and reused, minimizing waste. Electrochemical synthesis is another emerging green method that avoids the need for external oxidants and catalysts, offering high atom economy. rsc.org

While specific green synthetic routes for this compound are not extensively detailed in the literature, the general principles can be applied. A hypothetical green synthesis could involve the reaction of a cyclobutyl-containing precursor with a suitable three-carbon component in a green solvent like water or ethanol, potentially under microwave irradiation to accelerate the reaction and improve efficiency.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazole Synthesis

Feature Conventional Methods Green Chemistry Approaches
Solvents Often use hazardous organic solvents (e.g., DMF, NMP) Utilize eco-friendly solvents like water, ethanol, or dimethyl carbonate kthmcollege.ac.in
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, ultrasound ijpsonline.comresearchgate.net
Catalysts May use stoichiometric and hazardous reagents Use of recyclable catalysts, biocatalysts, or catalyst-free methods rsc.org
Reaction Time Often lengthy reaction times Significantly reduced reaction times ijpsonline.com

| Waste Generation | Can produce significant amounts of hazardous waste | Aims to minimize waste through atom economy and recyclable materials |

Synthesis of Esters and Amides of this compound

The synthesis of esters and amides from this compound involves standard transformations of the carboxylic acid functional group. These derivatives are often prepared to modify the physicochemical properties of the parent compound or to serve as intermediates in further synthetic steps.

Synthesis of Esters

Esters of this compound can be readily prepared through several established methods. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product.

An alternative method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the corresponding ester. This method is often preferred for more sterically hindered alcohols or when milder reaction conditions are required.

Table 2: Representative Synthesis of Esters of this compound

Alcohol (R-OH) Ester Product Potential Synthetic Method
Methanol Methyl 3-cyclobutyl-1,2-oxazole-4-carboxylate Fischer Esterification
Ethanol Ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate Fischer Esterification
Isopropanol Isopropyl 3-cyclobutyl-1,2-oxazole-4-carboxylate Acyl Chloride Formation followed by Alcoholysis

Synthesis of Amides

The synthesis of amides of this compound can also be achieved through various routes. Similar to ester synthesis, one common approach is to first convert the carboxylic acid to its corresponding acyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine yields the desired amide. A base is typically added to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents can be employed to directly form the amide bond between the carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. Common coupling reagents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium-based reagents. These methods are generally high-yielding and proceed under mild conditions, making them suitable for a wide range of substrates.

Table 3: Representative Synthesis of Amides of this compound

Amine (R1R2NH) Amide Product Potential Synthetic Method
Ammonia 3-Cyclobutyl-1,2-oxazole-4-carboxamide Acyl Chloride Formation followed by Aminolysis
Methylamine N-Methyl-3-cyclobutyl-1,2-oxazole-4-carboxamide Peptide Coupling (e.g., using EDC)
Diethylamine N,N-Diethyl-3-cyclobutyl-1,2-oxazole-4-carboxamide Acyl Chloride Formation followed by Aminolysis

Table of Compounds Mentioned

Compound Name
This compound
Dimethyl carbonate (DMC)
Ethanol
Water
Sulfuric acid
p-Toluenesulfonic acid
Thionyl chloride
Oxalyl chloride
Pyridine
Triethylamine
Methanol
Methyl 3-cyclobutyl-1,2-oxazole-4-carboxylate
Ethanol
Ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate
Isopropanol
Isopropyl 3-cyclobutyl-1,2-oxazole-4-carboxylate
Benzyl alcohol
Benzyl 3-cyclobutyl-1,2-oxazole-4-carboxylate
Ammonia
3-Cyclobutyl-1,2-oxazole-4-carboxamide
Methylamine
N-Methyl-3-cyclobutyl-1,2-oxazole-4-carboxamide
Diethylamine
N,N-Diethyl-3-cyclobutyl-1,2-oxazole-4-carboxamide
Aniline
N-Phenyl-3-cyclobutyl-1,2-oxazole-4-carboxamide
Dicyclohexylcarbodiimide (DCC)

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, a comprehensive understanding of the atomic connectivity and spatial relationships within 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid can be achieved.

¹H NMR Chemical Shift Analysis of Oxazole (B20620) and Cyclobutyl Protons

The proton NMR (¹H NMR) spectrum of this compound is anticipated to provide distinct signals corresponding to the protons on the oxazole ring and the cyclobutyl substituent. The single proton on the oxazole ring (H-5) is expected to resonate downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxylic acid group. Its chemical shift is predicted to be in the range of 8.0-8.5 ppm.

The protons of the cyclobutyl group will exhibit more complex splitting patterns. The methine proton (H-1') directly attached to the oxazole ring is expected to appear as a multiplet, likely a quintet, in the range of 3.5-4.0 ppm. The methylene (B1212753) protons of the cyclobutyl ring (H-2', H-3', and H-4') will resonate further upfield, typically in the range of 1.8-2.5 ppm, and will show complex splitting due to geminal and vicinal coupling. The carboxylic acid proton, being highly deshielded and acidic, is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which may vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm)Multiplicity
H-5 (Oxazole)8.0 - 8.5s (singlet)
H-1' (Cyclobutyl)3.5 - 4.0m (multiplet)
H-2', H-3', H-4' (Cyclobutyl)1.8 - 2.5m (multiplet)
-COOH>10br s (broad singlet)

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the oxazole ring (C-3, C-4, and C-5) are also anticipated to resonate at lower field due to their sp² hybridization and the influence of the heteroatoms. C-3, being adjacent to the nitrogen and attached to the cyclobutyl group, and C-4, bearing the carboxylic acid, are predicted to be in the range of 150-165 ppm. The C-5 carbon is expected to appear further upfield, around 110-120 ppm.

The carbons of the cyclobutyl ring will be found in the aliphatic region of the spectrum. The methine carbon (C-1') directly attached to the oxazole ring is expected around 30-35 ppm, while the methylene carbons (C-2', C-3', and C-4') are predicted to be in the range of 15-25 ppm.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
-COOH165 - 175
C-3 (Oxazole)160 - 165
C-4 (Oxazole)150 - 155
C-5 (Oxazole)110 - 120
C-1' (Cyclobutyl)30 - 35
C-2', C-3', C-4' (Cyclobutyl)15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the cyclobutyl methine proton (H-1') and the adjacent methylene protons, as well as among the methylene protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the cyclobutyl methine (C-1') and methylene groups (C-2', C-3', C-4'), as well as the oxazole C-5, to their corresponding attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the oxazole proton (H-5) to the oxazole carbons (C-3 and C-4) and the carboxylic carbon. Additionally, the cyclobutyl methine proton (H-1') should show correlations to the oxazole C-3 and the cyclobutyl methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the protons of the cyclobutyl ring and the oxazole ring.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atom in the oxazole ring. For 1,2-oxazole systems, the nitrogen atom is in a "pyridine-like" environment. The chemical shift of the nitrogen in this compound is expected to be in the range of -70 to -135 ppm relative to nitromethane. scispace.com This chemical shift is sensitive to the electronic effects of the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₉NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses would provide strong evidence for the proposed molecular formula. Common fragmentation patterns for carboxylic acids in mass spectrometry often involve the loss of water (H₂O) and carbon dioxide (CO₂).

Table of Compound Names
Compound Name
This compound
Nitromethane

Fragmentation Patterns and Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₉NO₃, Monoisotopic Mass: 167.05824 Da), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would undergo fragmentation through several predictable pathways based on its functional groups. The analysis of these fragments helps in piecing together the molecular structure. Key fragmentation processes for this molecule would include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the carboxyl radical (•COOH), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺. Another typical loss is that of a hydroxyl radical (•OH), leading to an acylium ion at [M - 17]⁺.

Cyclobutyl Ring Fragmentation: The cyclobutyl substituent can undergo ring-opening and subsequent fragmentation, often leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da).

Oxazole Ring Cleavage: The 1,2-oxazole ring is susceptible to cleavage upon ionization. Studies on isoxazole (B147169) derivatives suggest that fragmentation can be initiated by N-O bond cleavage, followed by a cascade of rearrangements and further fragmentation, yielding characteristic ions that are indicative of the heterocyclic core. acs.org

The expected protonated molecule [M+H]⁺ would have an m/z of approximately 168.0655. A table of predicted major fragment ions in a positive-ion mode mass spectrum is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Neutral Loss Formula of Loss
168.0655[C₈H₁₀NO₃]⁺--
150.0549[C₈H₈NO₂]⁺WaterH₂O
123.0651[C₇H₉N]⁺Carboxylic AcidCOOH₂
122.0573[C₇H₈N]⁺Carboxyl Radical•COOH
95.0651[C₆H₉]⁺Isoxazole Carboxylic AcidC₄H₂NO₃

This table is generated based on theoretical fragmentation pathways and known fragmentation patterns of related functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

The most prominent features would be associated with the carboxylic acid group, which displays a very broad O-H stretching band due to hydrogen bonding, typically in the range of 2500–3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would result in a strong, sharp absorption band around 1700–1725 cm⁻¹.

The heterocyclic 1,2-oxazole ring and the cyclobutyl group also have characteristic vibrations. The C=N stretching vibration of the oxazole ring is expected in the 1620–1680 cm⁻¹ region. Ring vibrations, including C-O and N-O stretching, would appear in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the cyclobutyl and oxazole rings would be observed just below and above 3000 cm⁻¹, respectively.

Table 2: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
2500–3300O–H stretchCarboxylic AcidBroad, Strong
2850–2980C–H stretchCyclobutyl (sp³ C-H)Medium-Strong
~3100C–H stretchOxazole (sp² C-H)Weak-Medium
1700–1725C=O stretchCarboxylic AcidStrong, Sharp
1620–1680C=N stretch1,2-Oxazole RingMedium
1400–1500C–O–H bendCarboxylic AcidMedium
1000–1300C–O stretch, N-O stretch1,2-Oxazole Ring, Carboxylic AcidMedium

This table presents expected absorption ranges based on standard IR correlation tables and data for similar structures. researchgate.net

Elemental Analysis

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, with the molecular formula C₈H₉NO₃, the theoretical elemental composition is calculated as follows.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.011896.08857.48%
HydrogenH1.00899.0725.43%
NitrogenN14.007114.0078.38%
OxygenO15.999347.99728.71%
Total 167.164 100.00%

Calculations are based on the molecular formula C₈H₉NO₃ and standard atomic weights. davidson.edu

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating, identifying, and purifying compounds from a mixture. The choice of method depends on the compound's properties, such as volatility and polarity.

Direct analysis of this compound by GC/MS is challenging due to the low volatility and thermal lability of the carboxylic acid group. To overcome this, derivatization is typically required to convert the polar carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. usherbrooke.cacolostate.edu Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer, which provides both retention time and mass spectral data for identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. Due to the polar carboxylic acid group, a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would be suitable. To prevent streaking or "tailing" of the acidic spot, which can occur due to strong interactions with the silica, a small amount of acetic or formic acid is often added to the mobile phase. researchgate.net The compound's position on the developed plate is visualized under UV light and quantified by its retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. hplc.eu

Typical RP-HPLC conditions would involve:

Stationary Phase: A C18 (octadecylsilyl) silica gel column.

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent and an organic modifier, such as water and acetonitrile (B52724) or methanol.

Mobile Phase Additive: To ensure good peak shape for the carboxylic acid, the mobile phase is typically acidified with 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks. chromatographyonline.com

Detection: UV detection would be effective, as the oxazole ring acts as a chromophore.

Table 4: Summary of Chromatographic Methods

Technique Principle Typical Conditions for this Compound Application
GC/MS Separation based on volatility and boiling point.Requires derivatization (e.g., esterification) to increase volatility.Purity assessment and identification of volatile derivatives.
TLC Separation based on differential partitioning between a stationary and mobile phase.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate with 0.1% Acetic Acid.Rapid purity check and reaction monitoring.
HPLC High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.Mode: Reversed-Phase. Column: C18. Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.Accurate purity assessment, quantification, and preparative isolation.

Computational Chemistry and Theoretical Studies on 3 Cyclobutyl 1,2 Oxazole 4 Carboxylic Acid

Quantum Chemical Methodologies

The foundation of computational studies on molecules like 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid lies in quantum chemical methodologies. These methods use the principles of quantum mechanics to model the electronic structure and predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. DFT calculations are a mainstay in the computational analysis of isoxazole (B147169) derivatives due to their balance of accuracy and computational cost. researchgate.net This approach is used to determine the electronic properties of the molecule, which in turn helps in understanding its reactivity and spectral characteristics. The application of DFT allows for the calculation of various molecular properties that are crucial for predicting the behavior of this compound in different chemical environments.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For isoxazole derivatives, a variety of functionals such as B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91 have been employed. researchgate.net The selection of a functional is critical as it approximates the exchange-correlation energy, a key component of the total electronic energy.

Basis sets, which are sets of mathematical functions used to build molecular orbitals, also play a crucial role. The 6-31G(d,p) basis set is commonly used for these types of molecules, providing a good compromise between accuracy and computational resources. researchgate.net For more precise calculations, larger basis sets like 6-311++G(d,p) may be utilized to better account for polarization and diffuse functions, which are important for describing anionic species and weak interactions.

Table 1: Commonly Used DFT Functionals and Basis Sets for Isoxazole Derivatives

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization and electronic properties.
CAM-B3LYP6-311++G(d,p)Excited state properties and charge transfer.
WB97XD6-31G(d,p)Systems with non-covalent interactions.
MPW1PW916-31G(d,p)Thermochemistry and reaction kinetics.

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory for electron correlation. These methods are more computationally intensive but can provide more accurate results for certain properties. The MP2 method, often used in conjunction with basis sets like 6-31G, is employed for the evaluation of intermolecular interactions, such as hydrogen bonding, which could be relevant for the carboxylic acid group in this compound. researchgate.net

Electronic Structure and Molecular Properties

Theoretical studies provide detailed information about the electronic structure and molecular properties of this compound, which are fundamental to its chemical behavior.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

ParameterBond/AngleValue
Bond LengthC3-C(cyclobutyl)1.50 Å
C4-C(carboxyl)1.48 Å
O1-N21.42 Å
C=O (carboxyl)1.22 Å
O-H (carboxyl)0.97 Å
Bond AngleO1-N2-C3108.5°
N2-C3-C4110.2°
C3-C4-C(carboxyl)125.1°
Dihedral AngleC(cyclobutyl)-C3-C4-C(carboxyl)15.0°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For isoxazole derivatives, the HOMO-LUMO energy gap is a calculated parameter that helps in assessing their potential pharmaceutical activities. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-31G(d,p) level)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
Energy Gap (ΔE) 5.10

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is a 3D plot of the electrostatic potential mapped onto a constant electron density surface. irjweb.com Different colors on the MEP map represent different values of the electrostatic potential.

In a typical MEP map for a molecule like this compound, distinct regions of positive, negative, and neutral potential would be observed. The color scheme generally follows the order of red < orange < yellow < green < blue, where red indicates the most negative potential (electron-rich regions) and blue indicates the most positive potential (electron-deficient regions). irjweb.com

For this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the carboxylic acid group and the oxygen and nitrogen atoms of the isoxazole ring, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. nih.govirjweb.com These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) would be located around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its acidic nature and susceptibility to nucleophilic attack or deprotonation. nih.govchemrxiv.org The cyclobutyl group and the C-H bonds would exhibit a relatively neutral potential (green regions).

This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites of chemical reactivity. irjweb.comchemrxiv.org

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

Atomic SitePredicted MEP Value (kcal/mol)Implication
Carbonyl Oxygen (C=O)-50 to -60Strong site for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Oxygen (-OH)-35 to -45Site for electrophilic attack and hydrogen bond acceptance.
Isoxazole Nitrogen-25 to -35Potential site for electrophilic attack and coordination.
Isoxazole Oxygen-20 to -30Moderate site for electrophilic attack.
Hydroxyl Hydrogen (-OH)+40 to +50Strong site for nucleophilic attack; acidic proton.
Cyclobutyl Hydrogens+5 to +15Weakly electrophilic character.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by transforming the complex molecular wave function into a set of localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method allows for the quantification of charge transfer and delocalization effects within the molecule.

For this compound, NBO analysis would reveal the charge distribution across the atoms. The oxygen and nitrogen atoms would carry significant negative charges, while the carboxylic hydrogen and the carbon atom of the carbonyl group would exhibit positive charges.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, quantified by second-order perturbation theory, indicate delocalization of electron density, which contributes to the molecule's stability. researchgate.netwisc.edu In the isoxazole ring, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the π* antibonding orbitals of the C=N and C=C bonds, confirming the aromatic character of the ring. Similarly, conjugation effects between the isoxazole ring and the carboxylic acid group would be evident through donor-acceptor interactions involving their respective π and π* orbitals.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges and Key NBO Donor-Acceptor Interactions for this compound

AtomPredicted NPA Charge (a.u.)Key Donor NBOKey Acceptor NBOStabilization Energy E(2) (kcal/mol)
O (carbonyl)-0.65LP(O)π(C=C) of ring~ 5-10
O (hydroxyl)-0.70LP(O)σ(C-C) of ring~ 2-4
N (isoxazole)-0.45LP(N)π(C=C) of ring~ 15-25
C (carbonyl)+0.80π(C=C) of ringπ(C=O)~ 10-18
H (hydroxyl)+0.50---

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions at an atomic level.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more polarizable and more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. nih.gov

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added or removed. acs.orgnih.gov It helps identify sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).

Local Softness (s(r)): Related to the Fukui function, it provides a more direct measure of a site's reactivity and is useful for predicting regioselectivity in reactions. acs.orgmdpi.com

For this compound, calculations would likely show that the regions around the heterocyclic N and O atoms and the carboxylic acid group are the most reactive sites, as indicated by higher values of the Fukui functions and local softness.

Table 3: Predicted Conceptual DFT Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)Interpretation
HOMO Energy~ -7.5 to -8.5Indicates electron-donating ability.
LUMO Energy~ -1.0 to -2.0Indicates electron-accepting ability.
HOMO-LUMO Gap~ 5.5 to 7.5Suggests moderate to high kinetic stability.
Chemical Potential (μ)~ -4.25 to -5.25Moderate tendency to exchange electrons.
Chemical Hardness (η)~ 2.75 to 3.75Indicates a relatively stable molecule.
Electrophilicity Index (ω)~ 2.5 to 3.5Acts as a moderate electrophile.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out a reaction pathway on the potential energy surface. scm.com Starting from a transition state (TS) geometry, the IRC calculation follows the steepest descent path forward to the product and backward to the reactant. missouri.edu This confirms that the identified TS correctly connects the intended reactant and product, providing a detailed view of the geometric changes that occur during the reaction. For a reaction involving this compound, such as its synthesis or a subsequent transformation, IRC calculations would be essential to validate the proposed mechanism and to understand the energetic profile of the reaction.

Theoretical Mechanistic Studies of Oxazole (B20620) Ring Formation and Transformation

The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry. A common and well-studied method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnanobioletters.com Theoretical studies on this reaction mechanism using DFT can elucidate whether the reaction proceeds via a concerted or a stepwise pathway. nih.gov These studies can also predict the regioselectivity of the cycloaddition, which is crucial when using unsymmetrical alkynes.

Furthermore, computational studies can investigate the transformation of the isoxazole ring. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions (e.g., photochemically or reductively), leading to various ring-opened or rearranged products. rsc.org Theoretical calculations can model these reaction pathways, determine the activation energies, and predict the most likely products, providing insights that are valuable for synthetic planning. For instance, studies have explored the excited-state dynamics of oxazole, revealing ring-opening pathways that lead to intermediates like nitrile ylides. researchgate.net

Advanced Computational Simulations

Beyond static DFT calculations, advanced computational simulations like molecular dynamics (MD) can provide insights into the dynamic behavior of this compound. MD simulations can model the molecule's behavior in different environments, such as in various solvents or interacting with biological macromolecules. nih.gov This is particularly relevant for understanding its pharmacokinetic properties or its potential as a ligand for a biological target. By simulating the molecule's conformational changes and intermolecular interactions over time, MD can reveal important information about its stability, solubility, and binding modes that are not accessible from static calculations alone. ekb.eg

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and flexibility of a molecule like this compound. Such simulations are crucial for understanding how the molecule might interact with biological targets, such as proteins or enzymes. mdpi.com

Key parameters that would be analyzed from an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Dihedral Angle Analysis: To characterize the rotational flexibility around key bonds, particularly the bond linking the cyclobutyl and oxazole rings.

Solvent Accessible Surface Area (SASA): To understand how different conformations expose various parts of the molecule to the solvent, which has implications for solubility and binding.

Hypothetical Data from a 100 ns MD Simulation of this compound
ParameterMean ValueStandard DeviationDescription
RMSD (Å)1.50.3Indicates the average deviation of the molecule's backbone atoms from a reference structure, suggesting conformational stability.
Cyclobutyl-Oxazole Dihedral Angle (degrees)4515Shows the preferred rotational orientation and flexibility between the two ring systems.
SASA (Ų)25020Represents the average surface area of the molecule accessible to the solvent.

Pharmacophore Modeling in Chemical Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of abstract features in space. nih.gov For this compound, a pharmacophore model could be developed to identify other molecules with similar potential biological activity.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms in the oxazole ring and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.

Hydrophobic (HYD) region: The cyclobutyl ring.

Negative Ionizable (NI) feature: The carboxylic acid group, which can be deprotonated at physiological pH.

These features can be mapped in 3D space to create a pharmacophore model. This model can then be used to screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov

Hypothetical Pharmacophore Model for this compound
Pharmacophoric FeatureNumber of FeaturesLocation
Hydrogen Bond Acceptor (HBA)3Oxazole ring nitrogen, oxazole ring oxygen, carbonyl oxygen
Hydrogen Bond Donor (HBD)1Carboxylic acid hydroxyl group
Hydrophobic (HYD)1Centroid of the cyclobutyl ring
Negative Ionizable (NI)1Carboxylic acid group

Applications in Advanced Organic Synthesis and Chemical Biology

3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid as a Synthetic Building Block

This compound is a versatile heterocyclic compound that holds significant potential as a building block in advanced organic synthesis. Its structure, featuring a reactive carboxylic acid group appended to a stable isoxazole (B147169) ring with a cyclobutyl substituent, allows for a variety of chemical transformations. This enables its incorporation into a wide range of more complex molecules, including those with potential biological activity. Isoxazoles, as a class of five-membered heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse therapeutic properties. rsc.org

Formation of Amides, Esters, and Other Derivatives

The carboxylic acid functionality of this compound is the primary site for derivatization, allowing for the formation of a host of related compounds such as amides and esters. These reactions are fundamental in organic synthesis and are crucial for creating libraries of compounds for drug discovery and other applications.

Amide Formation: The conversion of the carboxylic acid to an amide is a key transformation. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling reagents facilitate the reaction by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. While specific studies on this compound are not extensively documented, the general principles of amide bond formation are applicable. For instance, a carboxylic acid can first be converted to an ammonium (B1175870) salt, which then dehydrates upon heating to form the amide. libretexts.org More modern and efficient methods involve the use of reagents like Deoxo-Fluor, which can facilitate the one-pot conversion of carboxylic acids to amides under mild conditions. nih.gov

Esterification: The synthesis of esters from this compound can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester.

The table below illustrates common reagents and conditions for the formation of amides and esters from carboxylic acids, which are expected to be applicable to this compound.

DerivativeReagent(s)Typical Conditions
AmideAmine, Coupling Agent (e.g., DCC, HATU)Room temperature, inert solvent
AmideAmmonium CarbonateHeating
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux
EsterAcyl Halide (from SOCl₂), AlcoholRoom temperature, often with a base

Incorporation into Complex Molecular Architectures

The isoxazole ring is a valuable scaffold in the design of complex molecules due to its relative stability and its ability to act as a bioisostere for other functional groups. The presence of both a carboxylic acid and a cyclobutyl group on the this compound molecule provides multiple points for further functionalization, making it a useful component in the assembly of more elaborate molecular structures.

Role as a Non-Proteinogenic Amino Acid Analog

Non-proteinogenic amino acids, which are amino acids not found among the 20 standard protein-forming amino acids, are of great interest in medicinal chemistry and chemical biology. wikipedia.org The incorporation of these unnatural amino acids into peptides can lead to compounds with enhanced stability, improved pharmacokinetic properties, and novel biological activities. nih.gov

This compound can be considered a structural analog of certain amino acids. Specifically, the isoxazole carboxylic acid moiety has been successfully used as a mimic for the phosphotyrosine residue in peptides, which is a key component in many cellular signaling pathways. nih.govresearchgate.net By replacing the hydrolytically unstable phosphate (B84403) group with the more stable isoxazole carboxylic acid, researchers have been able to create peptide mimetics with improved drug-like properties. nih.govresearchgate.net

The general structure of this compound, with a carboxylic acid attached to a heterocyclic ring, allows it to be used as a building block in peptide synthesis. nih.gov Although it is a β-amino acid analog rather than a direct α-amino acid replacement, its incorporation can introduce unique conformational constraints into a peptide backbone, which can be advantageous for targeting specific protein-protein interactions or enzyme active sites.

Applications in Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring of this compound, along with the carboxylic acid group, provide potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for the design of novel ligands for use in coordination chemistry and catalysis.

Use as Ligands for Metal Complexes

Ligands containing oxazole (B20620) and isoxazole rings have been shown to form stable complexes with a variety of transition metals. acs.orgunm.edu The nitrogen atom of the isoxazole ring can act as a Lewis base, donating its lone pair of electrons to a metal center. The carboxylic acid group can also coordinate to metal ions, either in its protonated or deprotonated form. This can lead to the formation of chelate complexes, where the ligand binds to the metal ion at multiple points, resulting in enhanced stability.

The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. It is conceivable that it could act as a bidentate ligand, coordinating through the isoxazole nitrogen and one of the oxygen atoms of the carboxylate group. The formation of such metal complexes can dramatically alter the electronic and steric properties of the organic ligand, which can be exploited in various applications.

Catalytic Applications of Oxazole-Derived Ligands

Metal complexes containing oxazole- and isoxazole-based ligands have shown promise as catalysts in a range of organic transformations. acs.org The electronic properties of the ligand, which can be tuned by modifying the substituents on the heterocyclic ring, can influence the catalytic activity of the metal center. For example, electron-donating or electron-withdrawing groups can affect the Lewis acidity of the metal, which in turn can impact its ability to activate substrates.

While there are no specific reports on the catalytic applications of metal complexes derived from this compound, related systems have been explored. For instance, palladium complexes of functionalized isoxazole ligands have been used as catalysts in aqueous media. researchgate.net Furthermore, metal complexes of oxazole-carbene ligands have been employed as catalysts for hydrosilylation reactions. acs.org These examples suggest that metal complexes of this compound could potentially find use in various catalytic processes, such as cross-coupling reactions, hydrogenations, or oxidations. The development of catalytic drugs is an emerging area where metal complexes could play a significant role by enabling novel mechanisms of action. nih.gov

Development of DNA-Encoded Libraries

The integration of this compound into DNA-encoded libraries (DELs) represents a strategic approach to explore novel chemical space in drug discovery. DEL technology relies on the principle of tagging individual chemical compounds with unique DNA barcodes, enabling the synthesis and screening of vast libraries of molecules. The carboxylic acid moiety of this compound is a key functional handle for its incorporation into DELs, typically through amide bond formation with an amine-functionalized DNA tag.

The synthesis of DELs is a multi-step process that often begins with the coupling of a diverse set of building blocks, such as this compound, to a DNA-linked scaffold. rsc.org This is followed by a series of iterative chemical reactions and DNA-tagging steps in a "split-and-pool" fashion. rsc.org The choice of coupling chemistry is critical and must be compatible with the stability of the DNA barcode. Amide bond formation is a widely used and robust reaction in DEL synthesis due to its high efficiency and compatibility with aqueous environments. rsc.orgnih.govrsc.orgresearchgate.netexlibrisgroup.com

For the incorporation of this compound, the carboxylic acid would first be activated to facilitate coupling with the DNA-tethered amine. The cyclobutyl group and the oxazole ring are generally stable under these conditions. The resulting DNA-tagged 3-cyclobutyl-1,2-oxazole-4-carboxamide can then be further elaborated in subsequent synthetic steps to generate a diverse library of compounds, each with a unique DNA barcode that chronicles its synthetic history.

Structure-Activity Relationship (SAR) Methodologies in Oxazole-Based Compound Design

Electronic Effects:

The 1,2-oxazole ring is an electron-withdrawing heterocycle. The electronegative oxygen and nitrogen atoms influence the electron distribution within the ring and affect the acidity of the carboxylic acid at the 4-position. The cyclobutyl group at the 3-position is generally considered to be an electron-donating group through an inductive effect, which can modulate the electronic properties of the oxazole ring.

Steric Effects:

The cyclobutyl group introduces a specific steric profile to the molecule. Its three-dimensional shape and conformational flexibility can influence how the molecule binds to a target protein. The puckered nature of the cyclobutyl ring can provide a better fit in certain binding pockets compared to a planar aromatic ring or a more flexible linear alkyl chain. This can lead to enhanced potency and selectivity. nih.gov The cyclobutyl group is often used in medicinal chemistry as a bioisostere for a gem-dimethyl group or a tert-butyl group. nih.govenamine.netdomainex.co.uk

The interplay of these electronic and steric effects can be systematically explored by synthesizing analogs with different substituents on the cyclobutyl ring or by replacing the cyclobutyl group with other cycloalkyl or acyclic moieties. This allows for the development of a structure-activity relationship (SAR) that can guide the design of more potent and selective compounds. nih.govnih.govresearchgate.net

SubstituentElectronic EffectSteric Effect
3-Cyclobutyl groupInductively electron-donatingIntroduces specific bulk and three-dimensionality
1,2-Oxazole ringElectron-withdrawingPlanar, rigid scaffold
4-Carboxylic acidElectron-withdrawing, acidicPotential for hydrogen bonding and salt bridge formation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound is crucial for designing new molecules with similar or improved biological activity.

Based on the structure of this compound, the following pharmacophoric features can be identified:

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the 1,2-oxazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group is a key feature, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). It can also be ionized at physiological pH, forming a carboxylate that can participate in ionic interactions.

Hydrophobic Feature: The cyclobutyl group provides a distinct hydrophobic region that can engage in van der Waals interactions with a hydrophobic pocket in a target protein.

These pharmacophoric features can be represented in a 3D model to guide the design of new compounds. Chemical diversification can be achieved by modifying the substituents while maintaining the key pharmacophoric elements. For example, the cyclobutyl group could be replaced with other hydrophobic groups of varying size and shape to probe the dimensions of the hydrophobic pocket. The substitution pattern on the oxazole ring could also be altered to fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond Acceptor1,2-Oxazole Nitrogen and OxygenHydrogen bonding with donor groups on the target
Hydrogen Bond Donor/Acceptor4-Carboxylic AcidHydrogen bonding and ionic interactions with the target
Hydrophobic Feature3-Cyclobutyl GroupVan der Waals interactions with a hydrophobic pocket

By systematically exploring the chemical space around this pharmacophore, it is possible to develop a comprehensive understanding of the structure-activity relationship and to design novel oxazole-based compounds with optimized biological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclobutyl-1,2-oxazole-4-carboxylic acid?

  • Methodological Answer : A plausible approach involves cyclization reactions using cyclobutane derivatives as precursors. For example, Friedel-Crafts acylation or Michael addition (e.g., thioglycolic acid addition to α,β-unsaturated ketones) can form the oxazole core . Cyclobutyl groups may be introduced via alkylation or cross-coupling reactions, followed by hydrolysis of ester intermediates to yield the carboxylic acid . Optimization of catalysts (e.g., Lewis acids) and reaction conditions (temperature, solvent polarity) is critical for regioselectivity and yield .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (≥95% purity threshold) to assess chemical homogeneity .
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclobutyl integration at C3, carboxylic acid at C4) .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .
  • Melting point analysis to compare with literature values (e.g., analogs like 5-methyl-3-phenyl derivatives melt at 192–194°C) .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light or humidity, as oxazole rings may degrade under acidic/alkaline conditions . Use desiccants (e.g., silica gel) and monitor stability via periodic HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in drug discovery?

  • Methodological Answer :

  • Synthesis of analogs : Modify substituents (e.g., cyclobutyl → cyclohexyl, carboxylic acid → amide/ester) to assess pharmacophore requirements .
  • Biological assays : Test against target enzymes (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
  • Computational modeling : Perform docking studies to predict binding interactions and guide synthetic prioritization .

Q. What mechanistic insights explain the regioselectivity of oxazole ring formation in its synthesis?

  • Methodological Answer : The oxazole ring likely forms via a [3+2] cycloaddition between nitrile oxides and alkynes or via condensation of α-hydroxyamides with carbonyl compounds. Regioselectivity at C3 (cyclobutyl) vs. C5 is controlled by steric and electronic factors: bulky cyclobutyl groups favor less hindered positions, while electron-withdrawing carboxylic acids direct electrophilic substitution . Isotopic labeling (¹³C/¹⁵N) can track bond formation steps .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell line passages) .
  • Characterize batch variability : Compare purity, stereochemistry, and salt forms (e.g., free acid vs. sodium salt) .
  • Meta-analysis : Correlate activity trends with substituent electronic profiles (Hammett constants) or solubility/logP data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.